1-(4-Bromobutoxy)-2-chlorobenzene
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Overview
Description
1-(4-Bromobutoxy)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where a bromobutoxy group and a chlorine atom are attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(4-Bromobutoxy)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of biological processes and the development of bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-chlorobenzene involves its interaction with specific molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom can also influence the reactivity and stability of the compound. These interactions can affect various biological pathways and processes, making the compound valuable for research in medicinal chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-(4-methoxybutoxy)benzene: Contains a methoxy group instead of a bromine atom, leading to different reactivity and applications.
1-(4-Bromobutoxy)-4-chlorobenzene: The chlorine atom is positioned differently, affecting the compound’s chemical properties.
Uniqueness
1-(4-Bromobutoxy)-2-chlorobenzene is unique due to the presence of both bromobutoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations and applications .
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWADTJNQWXWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370569 |
Source
|
Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23468-00-0 |
Source
|
Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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